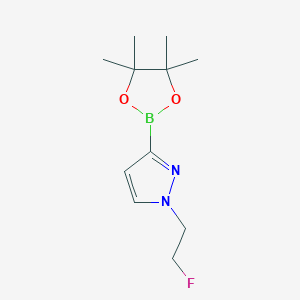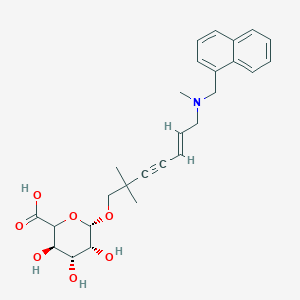
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoxazoles, including Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate, can be synthesized through various methods. One common approach is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the process. Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are gaining popularity due to their cost-effectiveness and reduced environmental impact . These methods utilize readily available starting materials and mild reaction conditions to produce high yields of the desired compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazoles or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazoles, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C11H6F3NO3 |
|---|---|
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
methyl 5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H6F3NO3/c1-17-11(16)8-4-9(18-15-8)5-2-6(12)10(14)7(13)3-5/h2-4H,1H3 |
InChI-Schlüssel |
ANKRTQLSRQVNPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)







![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)


